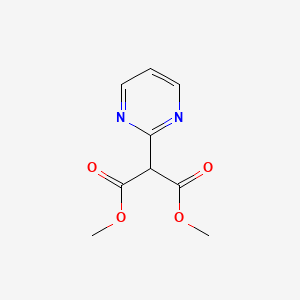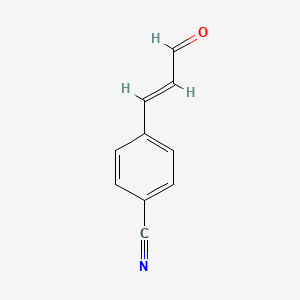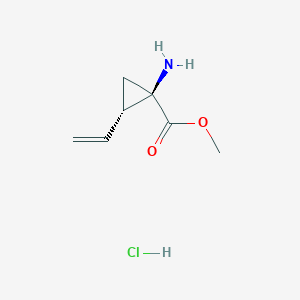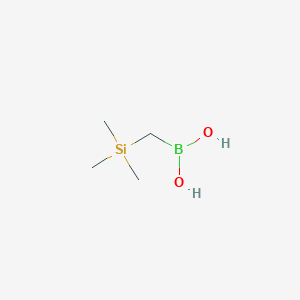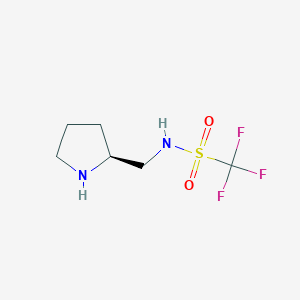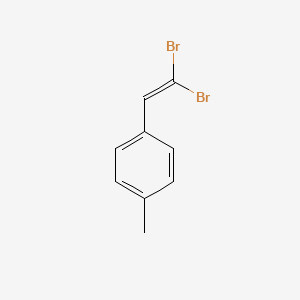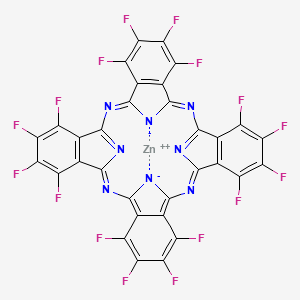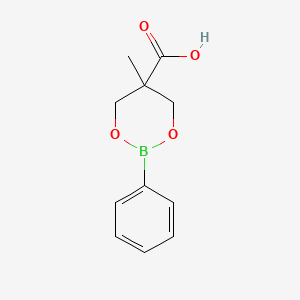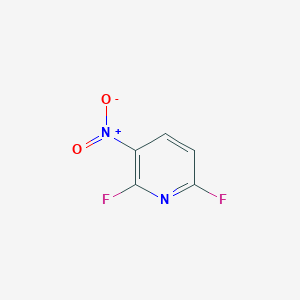
1-(2,2-Dibromovinyl)-4-fluorobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2,2-Dibromovinyl)-4-fluorobenzene involves a direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H 2 O) as either a base or a fluorine source . This process provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities . Another method involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under an improved Corey–Fuchs condition .
Molecular Structure Analysis
The molecular structure of 1-(2,2-Dibromovinyl)-4-fluorobenzene is based on structures generated from information available in ECHA’s databases . The molecular formula is C8H5Br2F.
Chemical Reactions Analysis
1-(2,2-Dibromovinyl)-4-fluorobenzene can undergo various chemical reactions. For instance, it can participate in a palladium-catalyzed tandem reaction with arylboronic acids to synthesize 1-methyleneindenes .
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
1-(2,2-Dibromovinyl)-4-fluorobenzene and related fluorobenzenes are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Fluorine substituents in these compounds typically weaken the ability to donate π-electron density to metal centers. This property allows fluorobenzenes to be used as non-coordinating solvents or easily displaced ligands in organometallic complexes, facilitating various catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
The electrochemical fluorination of compounds related to 1-(2,2-Dibromovinyl)-4-fluorobenzene, such as difluoromethylbenzene, has been studied, focusing on the formation of various fluorinated compounds. This process involves anodic fluorination, which is crucial in producing fluorinated derivatives used in various applications (Momota, Mukai, Kato, & Morita, 1998).
Crystal Structure Analysis
The crystal structures of fluorobenzenes, including those similar to 1-(2,2-Dibromovinyl)-4-fluorobenzene, are important for understanding weak intermolecular interactions like C-H···F-C hydrogen bonding. This knowledge is essential in materials science for designing materials with specific molecular interactions and properties (Thalladi et al., 1998).
Synthesis of Functionalized Compounds
1-(2,2-Dibromovinyl)-4-fluorobenzene is used in the palladium-catalyzed carbonylative reaction with phenol or alcohol to produce 1-methylene-1H-indene-2-carboxylates. This reaction is notable for its moderate to good yields, functional group tolerance, and high selectivity, making it valuable in synthetic organic chemistry (Ye & Wu, 2011).
Exploration in Photophysics
Studies have been conducted on 1,4-diethynyl-2-fluorobenzene, a compound related to 1-(2,2-Dibromovinyl)-4-fluorobenzene, to understand the effect of aggregationon photophysics. This research provides insights into how molecular aggregation influences the absorption and emission spectra of such compounds, which is significant for the development of advanced materials in optoelectronics and photonics (Levitus et al., 2001).
Propiedades
IUPAC Name |
1-(2,2-dibromoethenyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVSCVFABZOIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466637 | |
| Record name | 1-(2,2-dibromovinyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dibromovinyl)-4-fluorobenzene | |
CAS RN |
159957-00-3 | |
| Record name | 1-(2,2-dibromovinyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

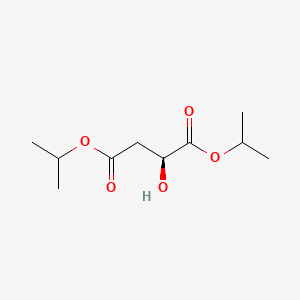


![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
